molecular formula C17H25N3O10 B2961604 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside CAS No. 252210-04-1

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

Cat. No.: B2961604
CAS No.: 252210-04-1
M. Wt: 431.398
InChI Key: ZJVNXSHFGLQZEA-UHFFFAOYSA-N
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Description

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C17H25N3O10 and a molecular weight of 431.3945 g/mol . It is known for its unique structure, which includes an azide group and multiple acetyl groups attached to a mannopyranoside backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azide introduction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its reactivity due to the presence of the azide group and acetyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions .

Comparison with Similar Compounds

2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:

The uniqueness of this compound lies in its azide functionality, which allows for specific and versatile chemical modifications.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVNXSHFGLQZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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